molecular formula C20H21NO B3829481 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one

Cat. No. B3829481
M. Wt: 291.4 g/mol
InChI Key: OHDWYTOTTMSSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of phenylalanine, an essential aromatic amino acid . The compound seems to have a cyclohexenone ring, which is a six-membered cyclic ketone, attached to a phenyl group and an amino group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a cyclohexenone ring, which is a six-membered ring with a ketone functional group. Attached to this ring is a phenyl group and an amino group that is further substituted with a phenylethyl group .

Mechanism of Action

5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one works by inhibiting the activity of JAK kinases, which are involved in the activation of STAT transcription factors. By blocking this pathway, this compound prevents the transcription of genes that are involved in cell proliferation, differentiation, and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the JAK/STAT signaling pathway, this compound has been shown to inhibit the activity of other kinases, such as the epidermal growth factor receptor (EGFR). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Physiologically, this compound has been shown to reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the effects of blocking this pathway without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Additionally, this compound may not be effective in all types of cancer, as some cancer cells may be able to bypass the JAK/STAT signaling pathway.

Future Directions

There are a number of potential future directions for research involving 5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is the development of more potent and selective JAK inhibitors, which may have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the long-term effects of this compound treatment, particularly in terms of its potential for inducing drug resistance.

Scientific Research Applications

5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been extensively studied in the field of cancer research, particularly in the context of leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This compound has also been studied in the context of other diseases, such as asthma, where it has been shown to reduce airway inflammation and hyperresponsiveness.

properties

IUPAC Name

5-phenyl-3-(2-phenylethylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c22-20-14-18(17-9-5-2-6-10-17)13-19(15-20)21-12-11-16-7-3-1-4-8-16/h1-10,15,18,21H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDWYTOTTMSSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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